Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-

Description

Molecular Geometry and Bonding Characteristics

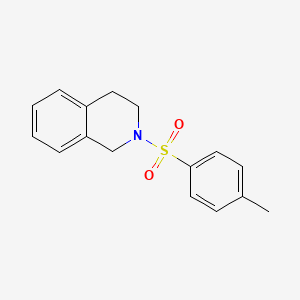

The molecular structure of isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- (C₁₆H₁₇NO₂S) comprises a bicyclic tetrahydroisoquinoline core fused with a sulfonyl-substituted p-tolyl group. X-ray crystallographic data reveals a monoclinic crystal system (space group P2₁/c) with cell parameters a = 8.22 Å, b = 8.05 Å, c = 22.24 Å, and β = 98.1°. The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å and a C–S bond length of 1.76 Å, consistent with sulfonamide bonding patterns.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| S–O₁ | 1.43 |

| S–O₂ | 1.45 |

| C–S | 1.76 |

| N–S | 1.63 |

| Dihedral angle (C–S–O–C) | 85.2° |

The tetrahydroisoquinoline ring exhibits slight puckering, with a chair-like conformation stabilized by intramolecular C–H···O interactions (2.38–2.42 Å) between the sulfonyl oxygen and adjacent hydrogens. The p-tolyl group is nearly coplanar with the sulfonyl moiety, with a torsional angle of 8.7° between the aromatic ring and the S–C bond.

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-6-8-16(9-7-13)20(18,19)17-11-10-14-4-2-3-5-15(14)12-17/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXZGZXVLBYJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298577 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20335-69-7 | |

| Record name | NSC124439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Ketoamide Intermediates

The starting point is the synthesis of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]amides (ketoamides) via Friedel-Crafts-type acylation of amides of homoveratrylamine with carboxylic acids or their anhydrides in polyphosphoric acid (PPA). This method provides high yields (75–95%) of ketoamides under moderate temperatures (60–80 °C) and short reaction times (2–4 hours).

| Entry | R1 (Acyl group) | R2 (Amide substituent) | Reaction Conditions | Yield (%) | Mp (°C) |

|---|---|---|---|---|---|

| a | COCH3 (acetyl) | CH3 | 2 h, 80 °C | 92 | 124–125 |

| e | SO2CH3 (methylsulfonyl) | CH3 | 2 h, 80 °C | 75 | 140–141 |

| k | SO2CH3 (methylsulfonyl) | C6H5 | 3 h, 80 °C | 83 | 84–86 |

Note: The methylsulfonyl group is chemically analogous to the p-tolylsulfonyl group, and similar sulfonylation methods apply.

Reduction of Ketoamides to Hydroxyamides

Ketoamides are reduced using sodium borohydride (NaBH4) in methanol at room temperature to yield hydroxyamides with excellent yields (85–95%). This step is crucial for subsequent cyclization.

| Entry | R1 (Acyl group) | R2 (Amide substituent) | Yield (%) | Mp (°C) |

|---|---|---|---|---|

| a | COCH3 | CH3 | 95 | 108–110 |

| e | SO2CH3 | CH3 | 90 | Oil |

| k | SO2CH3 | C6H5 | 90 | Oil |

Formation of Grignard Reagents and Organomagnesium Intermediates

For 1,1-disubstituted derivatives, the ketoamides react with organomagnesium halides (Grignard reagents) in dry ether at room temperature to form tertiary alcohol intermediates. Yields vary between 50–65% depending on substituents.

| Entry | R1 (Acyl group) | R2 (Amide substituent) | R3 (Alkyl/aryl group) | Yield (%) | Mp (°C) |

|---|---|---|---|---|---|

| a | COCH3 | CH3 | CH3 | 52 | Oil |

| p | COC6H5 | CH3 | C2H5 | 65 | 131–135 |

| t | SO2CH3 | C6H5 | C2H5 | 51 | 131–134 |

Cyclization to Tetrahydroisoquinoline

Cyclization of hydroxyamides or Grignard adducts is catalyzed by p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature, yielding the tetrahydroisoquinoline ring system in high yields (88–97%).

| Entry | R1 (Acyl group) | R2 (Amide substituent) | R3 (Alkyl/aryl group) | Yield (%) | Mp (°C) |

|---|---|---|---|---|---|

| a | COCH3 | CH3 | CH3 | 94 | 97–98 |

| e | SO2CH3 | CH3 | CH3 | 92 | 105–106 |

| t | SO2CH3 | C6H5 | C2H5 | 60 | 138–141 |

Sulfonylation to Introduce p-Tolylsulfonyl Group

The introduction of the p-tolylsulfonyl group typically involves the reaction of the tetrahydroisoquinoline intermediate with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., in the presence of a base such as triethylamine or potassium carbonate) in solvents like tetrahydrofuran (THF) or dichloromethane. This step yields the 2-(p-tolylsulfonyl)-substituted tetrahydroisoquinoline.

Alternative and Stereoselective Routes

Enantioselective hydrogenation: Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be prepared by transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts, as described by R. Noyori et al.. This method allows for stereoselective synthesis of optically pure compounds.

Direct alkylation: Alkylation of tetrahydroisoquinoline with substituted bromoacetamide derivatives can also be used to introduce side chains directly onto the nitrogen or carbon centers.

Summary Table of Key Preparation Steps for Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)-

| Step | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Homoveratrylamine amide + carboxylic acid in PPA, 60–80 °C | 75–95% | Formation of ketoamide intermediate |

| Reduction | NaBH4 in methanol, room temperature | 85–95% | Conversion of ketoamide to hydroxyamide |

| Grignard addition | Organomagnesium halide in dry ether, RT | 50–65% | For 1,1-disubstituted derivatives |

| Cyclization | PTSA in dichloromethane, RT | 88–97% | Formation of tetrahydroisoquinoline ring |

| Sulfonylation | p-Toluenesulfonyl chloride + base in THF or DCM | High | Introduction of p-tolylsulfonyl group at C-2 |

| Enantioselective hydrogenation | Chiral Ru(II) catalyst, transfer hydrogenation | High | For optically pure stereoisomers |

Research Findings and Notes

The use of polyphosphoric acid is crucial for efficient Friedel-Crafts acylation of phenethylamine derivatives, yielding ketoamides with high purity and yield.

Sodium borohydride reduction is mild and effective for converting ketoamides to hydroxyamides, facilitating subsequent cyclization.

Cyclization catalyzed by p-toluenesulfonic acid proceeds rapidly at room temperature, providing high yields of the tetrahydroisoquinoline core.

Sulfonylation with p-toluenesulfonyl chloride is a well-established method to introduce the tosyl group, which is important for biological activity and solubility.

Enantioselective synthesis using chiral ruthenium catalysts allows for the production of stereochemically pure compounds, important for pharmacological specificity.

The synthetic routes are adaptable and have been optimized for scale-up and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form, such as isoquinoline.

Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds .

Scientific Research Applications

Medicinal Applications

Isoquinoline derivatives are known for their potential therapeutic effects in various medical conditions:

- Orexin Receptor Antagonism:

- Neuroprotective Effects:

- Antimicrobial Activity:

Synthetic Applications

The synthesis of Isoquinoline derivatives is of great interest in organic chemistry due to their complex structure and biological relevance:

- Synthesis Techniques:

- Building Blocks in Drug Development:

Case Study 1: Orexin Receptor Antagonists

A study published in 2005 highlighted the potential of tetrahydroisoquinoline derivatives as non-peptide antagonists for orexin receptors. The research demonstrated that these compounds could effectively modulate sleep patterns in animal models, suggesting a pathway for developing new treatments for sleep disorders .

Case Study 2: Neuroprotective Agents

Recent investigations into the neuroprotective effects of tetrahydroisoquinoline analogs have shown promise in models of neurodegeneration. These studies indicate that these compounds can reduce neuronal apoptosis and enhance cognitive function in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways . Its specific mechanism of action depends on the biological context and the target of interest .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Chemical Reactivity

- p-Tolylsulfonyl Group : Enhances electrophilicity at the sulfonamide nitrogen, enabling nucleophilic substitutions (e.g., with amines or Grignard reagents) .

- 1-Oxo-2-propynyl Group : Participates in Huisgen cycloaddition (click chemistry) for bioconjugation .

- Trimethylsilyl Group : Provides steric bulk and silicon-specific reactivity (e.g., Fleming-Tamao oxidation) .

Biological Activity

Isoquinoline, 1,2,3,4-tetrahydro-2-(p-tolylsulfonyl)- is a derivative of the isoquinoline class of compounds, which are known for their significant biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO2S |

| IUPAC Name | 2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |

| Molecular Weight | 287.377 g/mol |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Lipinski's Rule of Five | Satisfied |

Isoquinoline derivatives exhibit a variety of biological activities through several mechanisms:

- Enzyme Modulation : Isoquinoline compounds can modulate the activity of specific enzymes involved in metabolic pathways.

- Receptor Interaction : They interact with various receptors, including neurotransmitter receptors and ion channels, influencing cellular signaling.

- Antimicrobial Activity : Some studies indicate that these compounds possess antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has shown that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. For instance, certain analogs have been tested against bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.

Neuroprotective Effects

Isoquinoline derivatives are being investigated for their neuroprotective effects. They have shown promise in preclinical studies targeting neurodegenerative disorders such as Alzheimer's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Potential

Several studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For example, compounds have been reported to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Activity :

- Neuroprotective Effects in Alzheimer's Disease Models :

- Anticancer Activity :

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pictet–Spengler | Preyssler catalyst, 80°C, 12h | 65–70 | 95 | |

| Microwave-Assisted | 120°C, 20 min, 600 W | 85 | 98 | |

| Pummerer Cyclization | BF-etherate, -20°C | 50 | 90 |

Q. Table 2: Key Spectral Peaks for Structural Confirmation

| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| Tetrahydroisoquinoline | 2.5–3.5 (m, CH) | 25–35 (CH) |

| p-Tolylsulfonyl | 7.2–7.8 (Ar-H) | 125–140 (Ar-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.